molecular formula C28H21ClN2O4S B7690692 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7690692
M. Wt: 517.0 g/mol
InChI Key: INALQWOQKDBLCR-OEAKJJBVSA-N
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Description

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a chlorophenyl group, and an oxazol-5-one ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxazol-5-one ring via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, maintaining specific temperatures, and employing catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxazol-5-one ring to its corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine.

    Oxazol-5-one Derivatives: Compounds with an oxazol-5-one ring, such as oxazolone.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorpromazine.

Uniqueness

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanyl-7-methylquinolin-3-yl]methylidene]-2-(3,4-dimethoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O4S/c1-16-4-5-17-13-19(27(31-22(17)12-16)36-21-9-7-20(29)8-10-21)14-23-28(32)35-26(30-23)18-6-11-24(33-2)25(15-18)34-3/h4-15H,1-3H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INALQWOQKDBLCR-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)OC)OC)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC(=C(C=C4)OC)OC)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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